2-Methylbutyrylglycine

説明

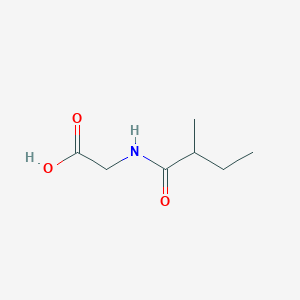

2-Methylbutyrylglycine is a compound related to the metabolism of amino acids, specifically isoleucine. It is associated with metabolic disorders such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, which is an X-linked defect. This condition can lead to severe symptoms including developmental regression, visual impairment, movement disorders, and seizures, as evidenced by a case study of a 10-month-old male infant who experienced acute deterioration after a respiratory infection .

Synthesis Analysis

The synthesis of amino acids, which are structurally related to 2-methylbutyrylglycine, can be achieved through the use of Schiff bases of various glycine esters. A novel family of these Schiff bases, which are easily prepared, has been reported to be efficient precursors for the synthesis of amino acids. These bases react with methyl acrylate through a Michael addition to yield different types of products, either cyclic or chain, depending on the base used. An asymmetric version of the alkylation reaction has also been demonstrated with one of the new substrates, achieving an enantiomeric excess of 70% .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-methylbutyrylglycine, they do provide insights into related compounds. For instance, the crystal structure of methyl-p-tolysulfonyl-glycine (TsGlyHMe) has been determined through X-ray diffraction. This compound crystallizes in a triclinic system and exists in a "V" model within the crystal. Molecules of TsGlyHMe form dimers through classical hydrogen bonds, and these dimers are connected via unclassical hydrogen bonds to create a 2-D network . This information, while not about 2-methylbutyrylglycine directly, gives an idea of how related compounds can be structured and analyzed.

Chemical Reactions Analysis

The chemical reactions involving compounds related to 2-methylbutyrylglycine include the formation of Schiff bases and their subsequent reactions. The Schiff bases of glycine esters react with methyl acrylate to produce amino acids. The nature of the base influences whether the product is cyclic or chain-like. Additionally, the synthesis of methyl-p-tolysulfonyl-glycine involves the reaction of p-tolysulfonyl-glycine with methanol in the presence of a rare earth ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbutyrylglycine itself are not detailed in the provided papers. However, the related compound, methyl-p-tolysulfonyl-glycine, has been characterized by its crystal structure and physical parameters such as cell dimensions and density. The crystal of TsGlyHMe has specific cell parameters and crystallizes in a triclinic system with a calculated density of 1.398 g/cm³ . These properties are crucial for understanding the behavior and potential applications of these compounds in various chemical and biological contexts.

科学的研究の応用

2-Methylbutyrylglycine, a compound with potential implications in various scientific areas, has been the focus of research across multiple disciplines. Despite the absence of direct studies on 2-Methylbutyrylglycine, related research on compounds with similar structures or functionalities offers insights into its possible applications and impacts.

Role in Plant Stress Resistance

Research indicates that compounds similar to 2-Methylbutyrylglycine, such as glycine betaine, play significant roles in improving plant stress resistance against environmental challenges like drought, salinity, and extreme temperatures. These compounds enhance plant osmotolerance, supporting enzyme and membrane integrity and contributing to osmotic adjustment under stress conditions (Ashraf & Foolad, 2007).

Impact on Livestock Performance

In the realm of agriculture, studies on betaine, which shares functional groups with 2-Methylbutyrylglycine, have shown positive effects on livestock performance, carcass characteristics, and meat quality. Betaine supplementation in animal feed has improved growth rates, feed efficiency, and carcass lean percentage, highlighting its potential as a dietary additive in livestock production (AbdelsattarM. et al., 2019).

Exploring Biochemical and Metabolic Roles

The biochemical and metabolic roles of compounds related to 2-Methylbutyrylglycine, including their participation in stress response and as methyl donors in metabolic processes, are crucial for understanding their applications in medicine and biotechnology. For instance, glycine betaine's role extends beyond osmoprotection, influencing cellular metabolism and acting as a regulator in various biochemical pathways (Figueroa-Soto & Valenzuela-Soto, 2018).

Therapeutic Potentials in Human Health

Research on related compounds suggests potential therapeutic applications in human health, including the management of metabolic disorders and stress-related conditions. The protective effects of betaine against liver diseases, its neuroprotective roles, and the modulation of metabolic pathways indicate a broad spectrum of potential health benefits, which could extend to 2-Methylbutyrylglycine upon further investigation (Arumugam et al., 2021).

Safety And Hazards

将来の方向性

2-Methylbutyrylglycine is associated with 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCDD), also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency . This condition is a rare disorder in which the body is unable to process proteins properly . Future research may focus on improving detection of SBCADD and defining its clinical phenotype .

特性

IUPAC Name |

2-(2-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866253 | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Methylbutyrylglycine | |

CAS RN |

52320-67-9 | |

| Record name | 2-Methylbutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)

![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)